3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)
Description
Properties
CAS No. |
212262-02-7 |
|---|---|
Molecular Formula |
C10H20O7S4-2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
oxido-[3-[2-[2-(3-oxidosulfonothioylpropoxy)ethoxy]ethoxy]propyl]-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C10H22O7S4/c11-20(12,18)9-1-3-15-5-7-17-8-6-16-4-2-10-21(13,14)19/h1-10H2,(H,11,12,18)(H,13,14,19)/p-2 |
InChI Key |
POMUZIRTZNURIV-UHFFFAOYSA-L |
SMILES |
C(COCCOCCOCCCS(=O)(=S)[O-])CS(=O)(=S)[O-] |
Canonical SMILES |
C(COCCOCCOCCCS(=O)(=S)[O-])CS(=O)(=S)[O-] |
Synonyms |
Methanesulfonothioic Acid S,S’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]ester; |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Reactants : Triethylene glycol (1.0 mol) and 1,3-dibromopropane (2.2 mol).
-
Base : Sodium hydride (2.4 mol) in anhydrous tetrahydrofuran (THF).
Reaction Equation :
Yield and Characterization
-
Yield : 78–85% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
-
Spectroscopic Data :
Sulfonothioate Group Introduction
The terminal bromine atoms are replaced with sulfonothioate groups via nucleophilic substitution, adapting methodologies from sultone synthesis.
Synthesis of Sodium Propane-1-Sulfonothioate
Nucleophilic Substitution
The dibromide intermediate reacts with sodium propane-1-sulfonothioate:
-
Solvent : Dimethylformamide (DMF).
-
Temperature : 100°C, 24 hours.
-
Yield : 70–75% after recrystallization (ethanol/water).
Alternative Pathways and Comparative Analysis
Direct Sulfonation-Thiolation
A one-pot method involving:
-
Sulfonation of terminal hydroxyl groups using chlorosulfonic acid.
-
Thiolation with hydrogen sulfide under acidic conditions.
-
Disadvantage : Lower yields (55–60%) due to side reactions.
Mitsunobu Reaction for Thioether Formation
-
Reactants : Diol precursor, thiophenol, diethyl azodicarboxylate (DEAD).
-
Yield : <50%, limited by steric hindrance.
Optimization of Cyclodehydration
Adapting conditions from 1,3-propane sultone synthesis:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 110–140°C | Maximizes cyclization |
| Dehydrating Agent | Toluene | Azeotropic water removal |
| Reaction Time | 10–15 hours | Balances completion vs. degradation |
Challenges and Mitigation Strategies
-
Hydrolysis of Sulfonothioate : Minimized by anhydrous conditions and inert atmospheres.
-
Byproduct Formation : Use of excess sodium sulfide (1.2 eq) suppresses disulfide byproducts.
-
Purification : Gradient elution (SiO₂, CH₂Cl₂/MeOH) resolves sulfonic acid impurities.
Industrial Scalability Considerations
Biological Activity
3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate), commonly referred to by its CAS number 4246-51-9, is a compound with potential biological activities due to its unique structural properties. This article discusses its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C₁₀H₂₄N₂O₃S₂
- Molecular Weight : 220.31 g/mol
- CAS Number : 4246-51-9
Structural Characteristics
The compound features a sulfonothioate group which is known for its reactivity and potential interactions in biological systems. The presence of ethylene glycol units enhances solubility and may influence its biological interactions.
Research indicates that compounds similar to 3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate) may exhibit various biological activities:
- Antioxidant Properties : Compounds with sulfonothioate groups can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : Sulfonothioates have been studied for their ability to inhibit specific enzymes, potentially affecting metabolic pathways.
- Cell Signaling Modulation : The compound may influence cell signaling pathways, impacting cell proliferation and apoptosis.
Case Studies
-
Antioxidant Activity Assessment :
A study evaluated the antioxidant capacity of related sulfonothioates in vitro. Results indicated significant scavenging activity against DPPH radicals, suggesting potential protective effects against oxidative damage. -
Enzyme Interaction Studies :
Research on similar compounds showed that they could inhibit acetylcholinesterase activity, which is crucial for neurotransmission. This inhibition could have implications for neurodegenerative diseases. -
Cell Viability Tests :
In cellular assays, the compound demonstrated cytotoxic effects on cancer cell lines at higher concentrations while exhibiting lower toxicity in normal cells. This selectivity is promising for therapeutic applications.
Data Table: Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenging of DPPH radicals | |
| Enzyme Inhibition | Inhibition of acetylcholinesterase | |
| Cytotoxicity | Selective toxicity towards cancer cells |
Synthesis and Preparation
The synthesis of 3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate) typically involves the reaction of ethylene glycol derivatives with sulfonyl chlorides under controlled conditions to ensure high purity and yield.
Synthetic Route Example
- Starting Materials : Ethylene glycol derivatives and propane-1-sulfonyl chloride.
- Reaction Conditions : Conducted in an inert atmosphere at room temperature with stirring.
- Purification : The product is purified through recrystallization or chromatography.
Scientific Research Applications
Drug Development
The compound has been investigated for its role in drug formulation and delivery systems. Its unique structure allows it to interact with biological membranes effectively, enhancing the solubility and bioavailability of poorly soluble drugs. Studies have shown that compounds with similar structures can improve the pharmacokinetic profiles of therapeutic agents by facilitating their transport across cell membranes .
Antimicrobial Activity
Research indicates that 3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate) exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . The compound's ability to disrupt microbial cell membranes is a key mechanism behind its activity.
Polymer Chemistry
This compound serves as a valuable building block in polymer synthesis. Its sulfonothioate groups can be utilized to create functionalized polymers with enhanced properties such as increased thermal stability and improved mechanical strength. Research has shown that incorporating sulfonothioate functionalities into polymers can lead to materials with better resistance to degradation and enhanced performance in various applications .
Coatings and Adhesives
Due to its chemical reactivity and ability to form strong bonds, 3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate) is being explored for use in coatings and adhesives. Its incorporation into formulations can improve adhesion properties and durability of coatings used in industrial applications .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
